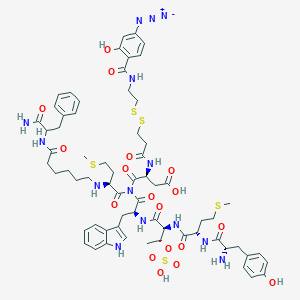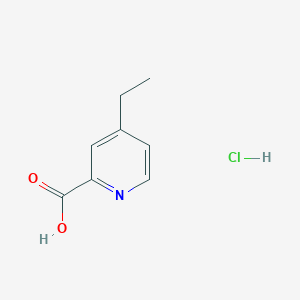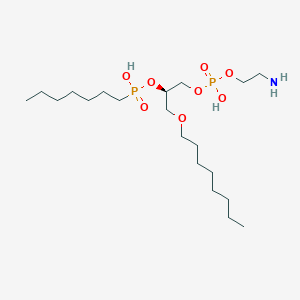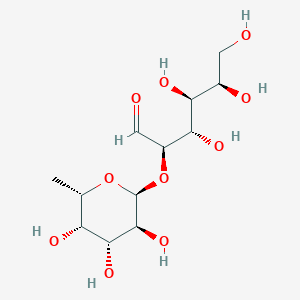
1,2,3,4-Tetrahydroquinoxalin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydroquinoxalin-2-ol, commonly known as THQ, is a bicyclic compound that belongs to the group of heterocycles. THQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and organic synthesis.
Mechanism of Action
The exact mechanism of action of THQ is not fully understood. However, it has been proposed that THQ may act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. THQ has also been shown to modulate the activity of the GABAergic system and the glutamatergic system.
Biochemical and Physiological Effects
THQ has been shown to have various biochemical and physiological effects. THQ has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. THQ has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
THQ has several advantages for lab experiments. THQ is relatively easy to synthesize and has a low toxicity profile. THQ is also stable under normal laboratory conditions. However, THQ has some limitations for lab experiments. THQ has poor solubility in water, which may limit its use in some experiments. THQ also has a short half-life, which may make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of THQ. One future direction is to investigate the potential use of THQ as a neuroprotective agent in the treatment of neurodegenerative diseases. Another future direction is to investigate the potential use of THQ as a therapeutic agent for the treatment of depression and anxiety disorders. Additionally, future studies could focus on the development of new synthetic methods for THQ and the synthesis of THQ derivatives with improved pharmacological properties.
Synthesis Methods
THQ can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Gabriel synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine derivative with a carbonyl compound in the presence of a Lewis acid catalyst. The Gabriel synthesis involves the reaction of an alkyl halide with phthalimide in the presence of a strong base.
Scientific Research Applications
THQ has been extensively studied for its potential applications in medicinal chemistry and neuropharmacology. THQ has been shown to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models. THQ has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
123342-22-3 |
|---|---|
Product Name |
1,2,3,4-Tetrahydroquinoxalin-2-ol |
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoxalin-2-ol |
InChI |
InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,8-11H,5H2 |
InChI Key |
CHTHLHKDMPRBFZ-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC=CC=C2N1)O |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)O |
synonyms |
2-Quinoxalinol, 1,2,3,4-tetrahydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















